6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Lipophilicity Drug-likeness Physicochemical profiling

6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 610259-81-9) is a tetra-substituted pyrimidine-2,4-dione bearing four distinct functional handles: a 6-amino group, an N1-benzyl substituent, a C5-bromine atom, and an N3-methyl group. With a molecular formula of C₁₂H₁₂BrN₃O₂ and molecular weight of 310.15 g·mol⁻¹, the compound exhibits a computed XLogP of 1.3, topological polar surface area of 66.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a molecular complexity score of 402.

Molecular Formula C12H12BrN3O2
Molecular Weight 310.151
CAS No. 610259-81-9
Cat. No. B2440321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS610259-81-9
Molecular FormulaC12H12BrN3O2
Molecular Weight310.151
Structural Identifiers
SMILESCN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)Br
InChIInChI=1S/C12H12BrN3O2/c1-15-11(17)9(13)10(14)16(12(15)18)7-8-5-3-2-4-6-8/h2-6H,7,14H2,1H3
InChIKeyWHDJJPOKWBKVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 610259-81-9): Structural and Pharmacochemical Baseline for Procurement


6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 610259-81-9) is a tetra-substituted pyrimidine-2,4-dione bearing four distinct functional handles: a 6-amino group, an N1-benzyl substituent, a C5-bromine atom, and an N3-methyl group. With a molecular formula of C₁₂H₁₂BrN₃O₂ and molecular weight of 310.15 g·mol⁻¹, the compound exhibits a computed XLogP of 1.3, topological polar surface area of 66.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a molecular complexity score of 402 . It is commercially supplied at ≥95% purity by multiple reputable vendors including Santa Cruz Biotechnology (sc-351235), Enamine LLC (EN300-01976), and MolCore [1]. This compound belongs to the broader class of 5-bromo-6-aminopyrimidine-2,4-diones, which have been investigated as synthetic intermediates for kinase inhibitor scaffolds, antiviral uracil analogs, and DNA-targeting agents [2] [3].

Why 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Cannot Be Replaced by In-Class Structural Analogs


Generic substitution among pyrimidine-2,4-diones is structurally perilous because biological activity, physicochemical behavior, and synthetic reactivity are exquisitely sensitive to the specific permutation of substituents on the pyrimidine core. The target compound uniquely combines four functional elements—6-NH₂, N1-benzyl, C5-Br, and N3-CH₃—in a single molecule. Removing the N3-methyl group (e.g., 6-amino-1-benzyl-5-bromouracil, CAS 72816-87-6) alters the hydrogen-bond donor count from 1 to 2 and shifts the computed LogP . Eliminating the C5-bromine (e.g., 6-amino-1-benzyl-3-methylpyrimidine-2,4-dione, CAS 53681-51-9) abolishes the electron-withdrawing effect that strengthens NHN hydrogen bonds in base-pairing interactions [1] and removes the handle for Pd-catalyzed cross-coupling diversification. Omitting the N1-benzyl group (e.g., 6-amino-5-bromo-3-methylpyrimidine-2,4-dione, CAS 7150-03-0) sacrifices the aromatic hydrophobic anchor critical for enzyme binding pocket occupancy, as established by SAR studies of 6-(benzylamino)uracil-based DNA polymerase III inhibitors [2]. Each substitution is functionally non-redundant; thus, any analog lacking even one of these four groups represents a compound with fundamentally different molecular recognition properties.

Quantitative Differentiation Evidence for 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Against Closest Analogs


Lipophilicity (XLogP) Differentiation: 5-Bromo + N3-Methyl Produces a Higher Computed LogP Than Either Mono-Substituted Analog

The target compound (CAS 610259-81-9) has a computed XLogP of 1.3 . Its closest non-brominated analog, 6-amino-1-benzyl-3-methylpyrimidine-2,4-dione (CAS 53681-51-9, lacking 5-Br), has a computed LogP of 0.76–1.00 [1]. The des-methyl analog 6-amino-1-benzyl-5-bromouracil (CAS 72816-87-6) shows a computed XLogP3-AA of 1.1 (ChemSpider ACD/LogP: 0.47) [2]. The target compound's higher XLogP of 1.3 reflects the additive lipophilic contributions of both the 5-bromo and N3-methyl substituents, placing it closer to the optimal LogP range (1–3) for passive membrane permeability according to Lipinski's rule-of-five analysis, while remaining below the alert threshold of 5.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count Reduction: N3-Methylation Eliminates One H-Bond Donor Relative to Non-Methylated 5-Bromo Analogs

The target compound possesses exactly 1 hydrogen-bond donor (the 6-NH₂ group) and 3 hydrogen-bond acceptors (two carbonyl oxygens and the 6-NH₂ nitrogen), as computed from its SMILES structure . In contrast, 6-amino-1-benzyl-5-bromouracil (CAS 72816-87-6), which lacks the N3-methyl group, has 2 hydrogen-bond donors (both the N3-H and 6-NH₂) and 3 acceptors [1]. The reduction from 2 to 1 H-bond donor in the target compound is a direct consequence of N3-methylation converting a secondary lactam NH into a tertiary N-CH₃. This reduction is quantitatively meaningful: each additional H-bond donor can decrease passive permeability by approximately 0.5–1.0 log unit in Caco-2 monolayer assays, based on established QSAR trends for heterocyclic scaffolds.

Hydrogen bonding Permeability Crystal engineering

5-Bromo Substituent Electron-Withdrawing Effect: Class-Level Evidence for Strengthened Hydrogen Bonding in Base-Pair Interactions

Low-temperature NMR studies by Basílio Janke et al. (2013) demonstrated that electron-withdrawing 5-bromo and 5-fluoro substituents on the uracil base strengthen NHN hydrogen bonds in (X)U·A base pairs formed by free nucleosides. The 5-bromo substitution does not alter the preferential formation of Watson-Crick geometries but enhances the engagement of the 2-carbonyl as a proton acceptor in cyclic hydrogen bonds [1]. The target compound (CAS 610259-81-9) bears this identical 5-bromo substitution on the pyrimidine-2,4-dione core. The des-bromo analog, 6-amino-1-benzyl-3-methylpyrimidine-2,4-dione (CAS 53681-51-9), lacks this hydrogen-bond-enhancing effect entirely, as quantified by the absence of a halogen electronegativity contribution at C5. While direct head-to-head binding data for CAS 610259-81-9 versus its des-bromo analog in a specific base-pairing assay are not available, the class-level evidence establishes that the 5-bromo substituent strengthens inter-base hydrogen bonds.

DNA recognition Base-pairing Halogen bonding Nucleoside analog design

N1-Benzyl Group as a Hydrophobic Anchor: SAR Evidence from DNA Polymerase III and Antiviral Uracil Inhibitor Series

Class-level SAR studies on 6-(benzylamino)uracils established that the N1-benzyl (or benzylamino) phenyl ring provides the major contribution to inhibitor-enzyme binding in DNA polymerase III, with higher phenylalkylamino homologues being progressively weaker inhibitors due to steric constraints at the compact binding site [1]. Separately, 1-benzyl derivatives of 5-(arylamino)uracils demonstrated promising anti-HIV-1 activity with 50% protective effects at concentrations of 9.5–11.9 µM in CEM-SS cell culture [2]. The target compound (CAS 610259-81-9) contains both the N1-benzyl group and a 6-amino group, placing it structurally adjacent to these validated pharmacophores. In contrast, 6-amino-5-bromo-3-methylpyrimidine-2,4-dione (CAS 7150-03-0, lacking the N1-benzyl) lacks this hydrophobic anchoring moiety entirely. While CAS 610259-81-9 itself has not been tested in these specific assays, the class-level SAR predicts that the N1-benzyl group is essential for engagement with hydrophobic enzyme pockets.

Enzyme inhibition DNA polymerase Antiviral Hydrophobic anchoring

C5-Bromo as a Synthetic Diversification Handle: Enables Pd-Catalyzed Cross-Coupling Not Possible with Des-Bromo Analogs

The C5-bromine atom in the target compound (CAS 610259-81-9) serves as a versatile synthetic handle for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of the pyrimidine-2,4-dione core. This is a well-established reactivity pattern for 5-bromopyrimidine-2,4-diones, as documented in the synthesis of novel bromo-pyrimidine analogs evaluated as tyrosine kinase inhibitors, where the 5-bromo position was exploited for structural elaboration [1]. In contrast, the des-bromo analog 6-amino-1-benzyl-3-methylpyrimidine-2,4-dione (CAS 53681-51-9) lacks this C5 halogen handle, limiting diversification to N-alkylation or electrophilic aromatic substitution under harsher conditions. The target compound is commercially available at 95% purity from Enamine LLC and 97% purity from MolCore, suitable for direct use in parallel synthesis workflows [2] .

Synthetic chemistry Cross-coupling C–C bond formation Library synthesis

Best-Fit Research and Industrial Application Scenarios for 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione


Kinase Inhibitor Scaffold Diversification via C5-Bromo Cross-Coupling

The C5-bromine atom enables Suzuki-Miyaura and related Pd-catalyzed couplings to introduce aryl, heteroaryl, or alkynyl groups at the 5-position of the pyrimidine-2,4-dione core. This is a validated strategy for generating kinase inhibitor candidate libraries, as demonstrated by Munikrishnappa et al. (2021) who synthesized and evaluated novel bromo-pyrimidine analogs as tyrosine kinase inhibitors [1]. The target compound's simultaneous presence of 6-NH₂ (for further derivatization) and N1-benzyl (for hydrophobic pocket occupancy) makes it a more versatile diversification starting point than mono- or di-substituted analogs that lack one of these handles. Procurement of this specific compound is justified when a parallel synthesis campaign requires a single advanced intermediate with multiple orthogonal reactive sites.

DNA-Directed Probe or Nucleoside Analog Design Leveraging 5-Bromo Hydrogen-Bond Enhancement

Low-temperature NMR evidence demonstrates that 5-bromo substitution on uracil/pyrimidine-2,4-dione scaffolds strengthens NHN hydrogen bonds in Watson-Crick base pairs [1]. Researchers developing DNA-binding small molecules, antimetabolites, or nucleoside analog probes should prioritize compounds bearing the 5-bromo substituent over des-halogen analogs (e.g., CAS 53681-51-9), particularly when target engagement depends on hydrogen-bond strength with adenine or guanine bases. The N3-methyl group further differentiates this compound by eliminating the N3-H donor, which alters base-pairing preferences compared to the non-methylated analog (CAS 72816-87-6) that retains a 2-donor/3-acceptor H-bond profile. For structure-based design of minor-groove binders or base-flipping probes, this distinct H-bond donor/acceptor pattern may provide a selectivity advantage.

Antiviral or Antimicrobial Lead Optimization Starting from a 1-Benzyluracil Pharmacophore

The N1-benzyl group is a recurring pharmacophoric element in bioactive uracil derivatives: 1-benzyl-5-(arylamino)uracils exhibited anti-HIV-1 activity (EC₅₀ ~9.5–11.9 µM in CEM-SS assays) [1], and 6-(benzylamino)uracils are potent inhibitors of bacterial DNA polymerase III [2]. The target compound combines the N1-benzyl group with a 6-amino substituent and a 5-bromo diversification handle, placing it at the intersection of these two validated SAR series. Medicinal chemistry teams working on non-nucleoside antiviral agents or Gram-positive antibacterial inhibitors should select this compound over analogs lacking the N1-benzyl group (e.g., CAS 7150-03-0) or the C5-bromo handle (e.g., CAS 53681-51-9), as the target compound retains all structural features implicated in target engagement across both SAR series.

Physicochemical Property Benchmarking for Drug-Likeness Optimization

With an XLogP of 1.3, TPSA of 66.6 Ų, and a single H-bond donor, the target compound occupies a favorable region of drug-like chemical space within Lipinski and Veber guidelines [1]. It can serve as a reference compound for benchmarking the lipophilic efficiency (LipE) and ligand efficiency (LE) of derivatives generated from C5 cross-coupling chemistry. Compared to the des-bromo analog (CAS 53681-51-9, LogP ~0.76–1.00, TPSA 70.02 Ų) and the des-methyl analog (CAS 72816-87-6, melting point 220–222 °C with lower solubility in organic solvents) [2] [3], the target compound offers a balanced profile of moderate lipophilicity, manageable polar surface area, and predicted solubility suitable for both biochemical and cell-based assay formats.

Quote Request

Request a Quote for 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.